Product packaging for Ethyl 2-(3-formylphenoxy)acetate(Cat. No.:CAS No. 51264-68-7)

Ethyl 2-(3-formylphenoxy)acetate

Cat. No.: B1597604
CAS No.: 51264-68-7
M. Wt: 208.21 g/mol
InChI Key: HMBNSDWJNMBKAE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-formylphenoxy)acetate (CAS 51264-68-7) is a high-purity chemical intermediate with the molecular formula C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . This compound is characterized by its aromatic ring and multiple functional groups, including a formyl group and an ethyl acetate moiety, as represented by the SMILES string CCOC(=O)COC1=CC=CC(C=O)=C1 . Its structure provides two key reactive sites, making it a valuable bifunctional building block for constructing more complex organic molecules in medicinal chemistry and materials science research. As a key synthetic intermediate, its primary research value lies in its versatility. The formyl group is a known handle for reactions like condensations and reductions, while the ester group can be hydrolyzed or used in other transformations. Researchers can utilize this compound in the synthesis of complex esters, ethers, and other derivatives . This product is offered with a typical purity of 96% and higher grades are available . It has a boiling point of 148°C to 150°C at 2 mmHg and a refractive index of 1.531 . Please note that this product is classified as Air Sensitive and should be stored under an inert atmosphere at room temperature . According to GHS standards, it carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1597604 Ethyl 2-(3-formylphenoxy)acetate CAS No. 51264-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNSDWJNMBKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363476
Record name ethyl 2-(3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-68-7
Record name ethyl 2-(3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 3 Formylphenoxy Acetate and Analogues

Strategies for Phenoxyacetate (B1228835) Ether Linkage Formation

O-Alkylation Reactions on Substituted Phenols

The most direct and widely employed method for synthesizing ethyl 2-(3-formylphenoxy)acetate is the O-alkylation of 3-hydroxybenzaldehyde (B18108) with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739). analis.com.mywalisongo.ac.id This reaction, a classic example of the Williamson ether synthesis, proceeds via an SN2 mechanism. byjus.commasterorganicchemistry.comwikipedia.org

In this process, a base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the desired ether linkage. wikipedia.orgyoutube.com

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). analis.com.mychemspider.com The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation without interfering with the nucleophilic attack. walisongo.ac.idbyjus.com Reaction times can range from a few hours to over 72 hours, often requiring heat to proceed at a reasonable rate. byjus.comchemspider.com

Table 1: O-Alkylation of Substituted Phenols for Phenoxyacetate Synthesis

Phenol (B47542)Alkylating AgentBaseSolventConditionsYieldReference
3-HydroxybenzaldehydeEthyl bromoacetateK₂CO₃Ethanol (B145695)Reflux, 20h- analis.com.my
Salicylaldehyde (2-Hydroxybenzaldehyde)Ethyl bromoacetateK₂CO₃AcetonitrileReflux, 72h63% chemspider.com
EugenolEthyl chloroacetateK₂CO₃DMF0°C to RT91% walisongo.ac.id
EugenolEthyl chloroacetateK₂CO₃DMSO0°C to RT51% walisongo.ac.id
EugenolEthyl chloroacetateK₂CO₃Acetonitrile0°C to RT47% walisongo.ac.id

Esterification Protocols for Carboxylic Acid Precursors

An alternative strategy involves the synthesis of the corresponding carboxylic acid, 2-(3-formylphenoxy)acetic acid, as an intermediate, which is then esterified to yield the final product.

The first step, similar to the one described above, is the O-alkylation of 3-hydroxybenzaldehyde, but with a haloacetic acid (e.g., chloroacetic acid) instead of an ester. This reaction produces 2-(3-formylphenoxy)acetic acid. sigmaaldrich.com

The subsequent esterification of this carboxylic acid with ethanol is typically performed under acidic conditions, a process known as Fischer esterification. chemguide.co.uk A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas, is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. chemguide.co.uk The reaction is reversible and often requires heating under reflux to drive the equilibrium towards the ester product. prepchem.com

Introduction and Manipulation of the Formyl Group

The placement of the formyl (-CHO) group is a critical aspect of the synthesis. This can be achieved either by starting with a molecule that already contains the aldehyde or by introducing it onto the aromatic ring at a later stage.

Formylation Reactions on Aryl Substrates

While the most straightforward synthesis of this compound begins with 3-hydroxybenzaldehyde, it is theoretically possible to introduce the formyl group onto a pre-formed ethyl phenoxyacetate molecule. This requires an electrophilic aromatic substitution reaction.

Several classic formylation methods exist, including:

Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgwikipedia.org It is effective for electron-rich aromatic rings. chemistrysteps.comwikipedia.orgijpcbs.com The ether oxygen of ethyl phenoxyacetate is an activating, ortho-, para-directing group, meaning formylation would preferentially occur at the positions ortho and para to the ether linkage, not the desired meta position.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) (CHCl₃) in a basic solution to formylate phenols. mychemblog.comwikipedia.orgnrochemistry.com The reactive species is dichlorocarbene. wikipedia.orglscollege.ac.in Like the Vilsmeier-Haack reaction, it is primarily directed to the ortho position. mychemblog.comwikipedia.org

Gattermann and Gattermann-Koch Reactions: These methods use carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide (Gattermann) with a Lewis acid catalyst. The Gattermann-Koch reaction is not applicable to phenol substrates. lscollege.ac.in

Due to the directing effects of the phenoxyacetate group, direct formylation to achieve the meta-substituted product is challenging. Therefore, synthetic strategies almost exclusively rely on starting materials where the formyl group, or a precursor, is already in the correct position on the phenolic ring.

Conversion Pathways for Aldehyde Precursors

A common pathway is the oxidation of a corresponding alcohol. For instance, ethyl 2-(3-(hydroxymethyl)phenoxy)acetate could be oxidized to this compound. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Table 2: Selected Reagents for the Oxidation of Primary Alcohols to Aldehydes

Reagent ClassExample Reagent(s)Description
Chromium-basedPyridinium chlorochromate (PCC), Pyridinium dichromate (PDC)Mild oxidants that can selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.
DMSO-basedSwern Oxidation, Moffatt OxidationUtilize dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride, DCC) to perform the oxidation under mild conditions.
Hypervalent IodineDess-Martin periodinane (DMP), 2-Iodoxybenzoic acid (IBX)Offer mild and selective oxidation with the advantage of avoiding heavy metal waste.

Green Chemistry Approaches in Synthesis of Formylphenoxy Acetates

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound and its analogues.

Phase-Transfer Catalysis (PTC): For the O-alkylation step, phase-transfer catalysis offers a significant green advantage. tandfonline.comphasetransfercatalysis.comphasetransfercatalysis.com PTC facilitates the reaction between reagents in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). lscollege.ac.inacs.org This can eliminate the need for hazardous, anhydrous organic solvents like DMF or DMSO, allowing the reaction to proceed in biphasic systems or even without a solvent. tandfonline.comphasetransfercatalysis.com Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that shuttle the phenoxide anion from the aqueous to the organic phase for reaction. acs.org This technique often leads to higher yields, milder reaction conditions, and simplified work-up procedures. phasetransfercatalysis.comphasetransfercatalysis.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of organic reactions, including ether syntheses and esterifications. benthamdirect.comresearchgate.netdergipark.org.tr By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. benthamdirect.comdergipark.org.tr

Catalyst-Free and Solvent-Free Conditions: For some transformations, it is possible to eliminate the catalyst and/or the solvent entirely. For example, certain esterifications can be achieved by simply heating the reactants together, which aligns with the principles of green chemistry by reducing waste and avoiding potentially toxic substances. jetir.org The synthesis of phenyl acetate (B1210297) from phenol and acetic anhydride (B1165640) has been demonstrated over reusable solid catalysts, further enhancing the environmental profile of the reaction. researchgate.net

By integrating these greener methodologies, the synthesis of formylphenoxy acetates can be made more efficient, economical, and environmentally sustainable.

Catalytic Systems for Enhanced Efficiency and Selectivity

To improve the efficiency and selectivity of phenoxyacetate synthesis, various catalytic systems have been explored. These systems aim to accelerate reaction rates, improve yields, and facilitate easier product separation.

Phase-Transfer Catalysis (PTC): In industrial settings, phase-transfer catalysis is often employed for Williamson ether synthesis. byjus.com This technique is particularly useful when the reactants are in different phases, such as a solid phenoxide salt and an organic solvent containing the alkyl halide. The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs. google.com This method can lead to higher yields and allows for milder reaction conditions, often at temperatures between 50-100 °C. byjus.com

Heterogeneous Catalysts: The use of solid, recoverable catalysts is a significant advancement in making these syntheses more economical and environmentally friendly.

Montmorillonite (B579905) Clays (B1170129): Metal-exchanged montmorillonite clays have shown promise as catalysts in related esterification and etherification reactions. researchgate.netjetir.org For instance, Zn²⁺-montmorillonite nano clay has demonstrated high catalytic activity in the synthesis of phenolic esters. jetir.org These clay catalysts provide acidic sites that can facilitate the reaction and can be easily separated from the reaction mixture by filtration and reused for several cycles without a significant loss of activity. jetir.org

Cobalt Carbonyl Complexes: In related syntheses of phenylacetic acids, cobalt carbonyl complexes have been used as catalysts in biphasic systems. google.com While this is for a carbonylation reaction, it highlights the use of transition metal catalysts to achieve high efficiency under mild conditions, such as at atmospheric pressure and temperatures ranging from 20° to 70° C. google.com

Below is a table summarizing various catalytic systems applicable to the synthesis of phenoxyacetate analogues.

Catalyst SystemReactantsTypical ConditionsAdvantagesResearch Findings
Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt)Phenoxide & Alkyl HalideBiphasic system (e.g., water/organic solvent), 50-100 °CEnhanced reaction rate, milder conditions, suitable for industrial scale. byjus.comYields can range from 50-95% in laboratory preparations. byjus.com
Metal-Exchanged Montmorillonite Clay (e.g., Zn²⁺-K10)Phenol & Acylating AgentSolvent-free, 100 °CReusable catalyst, high yield and selectivity, environmentally friendly. jetir.orgAchieved up to 100% conversion and 100% selectivity for phenolic esters. jetir.org
Cobalt Carbonyl Complex (e.g., Na[Co(CO)₄])Benzyl (B1604629) Halide & COAqueous/organic diphase, 20-70 °C, atmospheric pressureHigh catalytic activity, mild reaction conditions. google.comEffective with a benzyl halide to cobalt catalyst molar ratio between 10:1 and 200:1. google.com

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is critical in developing greener synthetic protocols. Traditional solvents for Williamson ether synthesis include acetonitrile and N,N-dimethylformamide (DMF). byjus.com While effective, these solvents pose environmental and health concerns.

Solvent-Free Conditions: A significant step towards green chemistry is the elimination of volatile organic solvents. Reactions catalyzed by solid supports, such as metal-supported Montmorillonite K10, can often be carried out under solvent-free conditions at elevated temperatures. jetir.org This approach not only reduces waste but can also simplify the work-up procedure.

Environmentally Benign Solvents: When a solvent is necessary, the focus is shifting towards more environmentally benign options.

Water: The use of water as a solvent in a biphasic system, often combined with phase-transfer catalysis, is an attractive option. google.com This approach avoids the use of toxic organic solvents.

Dimethyl Sulfoxide (DMSO): While still a polar aprotic solvent, DMSO is sometimes considered a greener alternative to others like DMF and can be used in Williamson ether synthesis. libretexts.orglumenlearning.com

Ethanol: In some cases, the alcohol corresponding to the alkoxide can be used as the solvent, for example, using ethanol when preparing an ethyl ester. masterorganicchemistry.com

The following table compares different solvent systems for phenoxyacetate synthesis.

Solvent SystemDescriptionAdvantagesDisadvantages
Solvent-Free The reaction is run without a solvent, typically with a solid catalyst at elevated temperatures. jetir.orgEliminates solvent waste, simplifies purification.May require higher temperatures; not suitable for all substrates.
Water (Biphasic) Uses water as one phase and an organic solvent (or the reactant itself) as the other, often with a PTC. google.comNon-toxic, inexpensive, environmentally safe.Requires a phase-transfer catalyst; may have mass transfer limitations.
Acetonitrile / DMF Traditional polar aprotic solvents used to dissolve reactants. byjus.comGood solubility for reactants, well-established procedures.Toxic, environmental concerns, difficult to dispose of.
DMSO A polar aprotic solvent often used as a greener alternative. libretexts.orglumenlearning.comEffective for SN2 reactions, less toxic than DMF.Can be difficult to remove completely due to its high boiling point.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.

In the Williamson ether synthesis of this compound from 3-hydroxybenzaldehyde and ethyl chloroacetate with a base like sodium hydroxide, the reaction produces the desired ester and a salt (sodium chloride) as a byproduct. wikipedia.org

Reaction: 3-hydroxybenzaldehyde + ClCH₂COOC₂H₅ + NaOH → this compound + NaCl + H₂O

Catalyst Reusability: The use of heterogeneous catalysts like montmorillonite clays is a prime example of waste minimization. jetir.org By filtering and reusing the catalyst, the need to synthesize or purchase new catalyst for each batch is eliminated, saving resources and preventing waste. Some catalysts can be recycled multiple times without significant loss of activity. jetir.orgresearchgate.net

Minimizing Side Reactions: The SN2 reaction in the Williamson synthesis can face competition from elimination reactions, especially with secondary or tertiary alkyl halides. wikipedia.org The synthesis of this compound uses a primary alkyl halide (ethyl chloroacetate), which is ideal for the SN2 pathway and minimizes the formation of unwanted elimination byproducts. masterorganicchemistry.com Careful control of reaction conditions (temperature, base concentration) is crucial to maximize the yield of the desired ether and reduce waste from side reactions. byjus.com

By focusing on catalytic efficiency, benign solvents, and principles of atom economy, the synthesis of this compound and its analogues can be aligned with modern standards of sustainable chemical manufacturing.

Chemical Reactivity and Derivatization Strategies of Ethyl 2 3 Formylphenoxy Acetate

Reactions Involving the Ester Functionality

The ester group in Ethyl 2-(3-formylphenoxy)acetate is susceptible to various nucleophilic substitution reactions, allowing for the modification of the ethyl ester moiety.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general reaction involves heating the ester in an excess of the desired alcohol in the presence of a catalyst.

General Reaction Scheme:

Generated code

Reactions Involving the Aldehyde Functionality

Nucleophilic Addition Reactions

The aldehyde group in this compound is a primary site for nucleophilic attack. Various nucleophiles can add to the carbonyl carbon, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reaction: Grignard reagents, powerful carbon-based nucleophiles, readily react with the aldehyde functionality. leah4sci.commasterorganicchemistry.com The addition of a Grignard reagent (R-MgX) to the formyl group, followed by an acidic workup, yields a secondary alcohol. leah4sci.comaroonchande.com The reaction proceeds through a nucleophilic addition mechanism where the organomagnesium compound attacks the electrophilic carbonyl carbon. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. leah4sci.com It is important to note that Grignard reagents can also react with the ester group, though typically at a slower rate than with the aldehyde. masterorganicchemistry.com Under conditions of excess Grignard reagent, double addition to the ester can occur, leading to a tertiary alcohol. masterorganicchemistry.com

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide as a byproduct. organic-chemistry.orgnih.gov The stereochemical outcome of the Wittig reaction, whether it produces a (Z)- or (E)-alkene, is influenced by the nature of the ylide. organic-chemistry.orgnih.gov Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Aldol (B89426) Reaction: The aldehyde group can participate in aldol reactions, a fundamental carbon-carbon bond-forming reaction. wikipedia.orglumenlearning.compressbooks.pub In a crossed aldol reaction, this compound can react with an enolate generated from another carbonyl compound (a ketone or another aldehyde). wikipedia.org The reaction typically occurs under basic or acidic conditions and results in the formation of a β-hydroxy aldehyde. wikipedia.orgpressbooks.pub This initial product can often undergo dehydration, especially under heating, to yield an α,β-unsaturated aldehyde, a process known as aldol condensation. wikipedia.orgpressbooks.pub

Reaction Reagent Product Type
Grignard ReactionR-MgXSecondary alcohol
Wittig ReactionPh3P=CHRAlkene
Aldol ReactionKetone/Aldehyde enolateβ-hydroxy aldehyde

Condensation Reactions

Condensation reactions involving the formyl group of this compound are a cornerstone for the synthesis of various derivatives, particularly those containing new carbon-nitrogen and carbon-carbon double bonds.

Schiff Base Formation: The reaction of the aldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting Schiff bases are versatile intermediates in their own right and can be used in a variety of subsequent transformations.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is a compound with an active methylene (B1212753) group, such as malonic acid derivatives or cyanoacetates. thermofisher.comresearchgate.net In the presence of a weak base like piperidine (B6355638) or an amine salt, these active methylene compounds react with the aldehyde group of this compound to form a new carbon-carbon double bond. thermofisher.comresearchgate.net The reaction is driven by the formation of a stable conjugated system. thermofisher.com This method is particularly useful for the synthesis of α,β-unsaturated esters and nitriles. researchgate.netorganic-chemistry.org The choice of the active methylene compound and reaction conditions can influence the yield and stereoselectivity of the product. nih.gov

Reaction Reagent Product Type
Schiff Base FormationR-NH2Imine (Schiff Base)
Knoevenagel CondensationActive Methylene Compound (e.g., CH2(COOEt)2)α,β-unsaturated compound

Cyclization and Annulation Strategies Utilizing Multi-functional Sites

The presence of both an aldehyde and an ester group on the same aromatic platform allows for the construction of various heterocyclic and carbocyclic ring systems through cyclization and annulation strategies.

The formyl group and the adjacent phenoxyacetate (B1228835) moiety can participate in reactions to form a variety of heterocyclic structures.

Thiazoles: Thiazole (B1198619) rings can be synthesized by reacting α-haloketones with thioamides. While not a direct reaction of this compound itself, derivatives of this compound, where the formyl group is converted to a reactive intermediate, can be utilized. For instance, conversion of the aldehyde to an α-bromoacetyl group would create a precursor for Hantzsch thiazole synthesis. nih.gov

Quinoxalines: Quinoxaline derivatives can be prepared by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov The formyl group of this compound, after suitable modification, can serve as one of the carbonyl components in this reaction.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives. nih.govzsmu.edu.ua The formyl group can react with thiosemicarbazide to form a thiosemicarbazone, which can then be cyclized to the corresponding triazole-thione under basic conditions. zsmu.edu.ua

The strategic positioning of the formyl and ester groups can facilitate intramolecular cyclization reactions. For example, an intramolecular aldol-type condensation could potentially lead to the formation of a bicyclic system, although this would depend on the specific reaction conditions and the flexibility of the molecule to adopt the required conformation. pressbooks.pub Another possibility is an intramolecular Cannizzaro reaction, though this typically requires strong basic conditions.

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The aromatic ring of this compound provides a platform for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the aromatic positions. researchgate.netbrynmawr.edu These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wiley-vch.de

To utilize the aromatic ring in cross-coupling reactions, it typically needs to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. For instance, if a bromo or iodo substituent is present on the aromatic ring of this compound, it can participate in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Reaction: Reaction with an alkene. wiley-vch.de

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Hiyama Coupling: Reaction with an organosilane. organic-chemistry.org

Stille Coupling: Reaction with an organotin reagent.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. nih.gov These cross-coupling strategies offer a powerful tool for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of compounds.

Advanced Applications in Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Synthesis

The dual reactivity of ethyl 2-(3-formylphenoxy)acetate allows it to participate in a diverse range of chemical transformations, establishing it as a key building block for the synthesis of intricate molecular architectures. The aldehyde group can undergo a variety of reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, while the ester functionality can be hydrolyzed, reduced, or act as a site for Claisen condensations. This orthogonal reactivity enables chemists to selectively manipulate one functional group while leaving the other intact for subsequent transformations, a crucial strategy in the multi-step synthesis of complex target molecules.

For instance, the aldehyde can serve as a linchpin for the introduction of new carbon-carbon bonds. Its reaction with Grignard reagents or organolithium compounds provides a straightforward route to secondary alcohols, which can then be further elaborated. Similarly, the Wittig reaction allows for the formation of alkenes with control over the stereochemistry of the newly formed double bond. These transformations are fundamental in the construction of the carbon skeleton of natural products and other biologically active compounds.

Precursor for Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are commonly found in a variety of pharmaceutically active compounds. This makes it an ideal precursor for the synthesis of advanced pharmaceutical intermediates. The phenoxyacetic acid substructure, for example, is a key component of certain classes of drugs. By chemically modifying the formyl group, a wide range of derivatives can be accessed, each with the potential to be a key intermediate in a drug discovery program.

The aldehyde functionality can be oxidized to a carboxylic acid, leading to the formation of dicarboxylic acid derivatives that are valuable in their own right or can be further transformed. Alternatively, reduction of the aldehyde to an alcohol, followed by conversion to a leaving group, opens up pathways for the introduction of various nucleophiles, including amines and thiols, which are prevalent in many drug molecules. This strategic functional group manipulation allows for the efficient construction of complex molecules that are several steps closer to the final drug target.

Utilization in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the formation of complex products in a single step from three or more starting materials. The bifunctional nature of this compound makes it an excellent substrate for various MCRs. The aldehyde group can readily participate in reactions such as the Ugi and Passerini reactions, which are known for their ability to generate high levels of molecular diversity and complexity in a convergent and atom-economical manner.

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. By employing this compound as the aldehyde component, the resulting product will incorporate the phenoxyacetate (B1228835) moiety, providing a scaffold that can be further diversified through reactions at the ester group. This approach allows for the rapid generation of libraries of complex molecules with potential biological activity.

Scaffold Derivatization for Combinatorial Library Synthesis

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. The core principle involves the systematic and repetitive covalent connection of a set of different "building blocks" to a molecular scaffold. This compound is an ideal scaffold for such purposes. Its two distinct functional groups provide orthogonal handles for derivatization.

Medicinal Chemistry and Biological Activity Investigations of Derivatives

Evaluation of Antimicrobial Properties of Synthesized Analogues

The quest for novel antimicrobial agents has led to the exploration of various chemical scaffolds, including derivatives originating from ethyl 2-(3-formylphenoxy)acetate. These investigations have encompassed both antibacterial and antifungal activities.

Derivatives of phenoxyacetic acid have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. A series of azomethine derivatives derived from 2-formylphenoxyacetic acid were synthesized and screened for their antibacterial activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov Several of these compounds demonstrated significant antibacterial activity, with some exhibiting efficacy comparable to the standard antibiotic, Ciprofloxacin. nih.gov

In another study, novel tetrahydrobenzothiophene derivatives were synthesized and tested against a panel of bacteria. nih.gov Compounds 3b and 3f in this series showed superior antibacterial activity against E. coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 µM to 1.11 µM. nih.gov Furthermore, compounds 3b, 3c, 3j, and 3k displayed high activity against P. aeruginosa, with MIC values between 0.61 and 1.00 µM. nih.gov Notably, compound 3b also exhibited potent activity against Salmonella with an MIC of 0.54 to 0.73 µM. nih.gov

The antibacterial potential of ethyl acetate (B1210297) fractions from various natural sources has also been investigated. An ethyl acetate fraction of Vernonia amygdalina Delile leaves showed moderate antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, both with an MIC value of 125 µg/mL. nih.gov Similarly, an ethyl acetate extract of symbiotic bacteria Micrococcus sp.1 demonstrated strong inhibition against Vancomycin-Resistant Enterococcus (VRE) with an MIC of 0.625%. researchgate.net

Derivative/ExtractBacterial StrainMIC (µg/mL)Reference
Azomethine derivativesStaphylococcus aureusNot specified nih.gov
Azomethine derivativesEscherichia coliNot specified nih.gov
Tetrahydrobenzothiophene 3b, 3fE. coli0.64 - 1.11 µM nih.gov
Tetrahydrobenzothiophene 3b, 3c, 3j, 3kP. aeruginosa0.61 - 1.00 µM nih.gov
Tetrahydrobenzothiophene 3bSalmonella0.54 - 0.73 µM nih.gov
Vernonia amygdalina Ethyl Acetate FractionMRSA125 nih.gov
Vernonia amygdalina Ethyl Acetate FractionP. aeruginosa125 nih.gov
Micrococcus sp.1 Ethyl Acetate ExtractVRE0.625% researchgate.net

The antifungal properties of phenoxyacetate (B1228835) derivatives have also been a subject of scientific inquiry. A study on new 2-((4-ethylphenoxy)methyl)benzoylthioureas revealed that compounds with electron-donating substituents, such as methyl and ethyl groups, were more active against Gram-positive bacteria and also showed notable antifungal activity. researchgate.net Specifically, compounds Va, Vb, Vi, and Vj were the most active against Aspergillus niger, with an MIC of 15.6 µg/mL. researchgate.net

The ethyl acetate fraction of Punica granatum and its isolated compound, galloyl-HHDP-glucose (G-HHDP-G), exhibited antifungal activity against Candida species. nih.gov The MIC for the ethyl acetate fraction ranged from 31.25 to 250 µg/mL. nih.gov Another study investigating the ethyl acetate extract of Capsicum chinense ripe fruit demonstrated significant inhibition of mycelial growth against Sclerotinia sclerotiorum, Rhizopus stolonifer, and Colletotrichum gloeosporioides. scielo.br At a dose of 200 µL, the extract inhibited the growth of C. gloeosporioides by 98.3% and S. sclerotiorum by 96.2%. scielo.br

Derivative/ExtractFungal StrainMIC/InhibitionReference
2-((4-ethylphenoxy)methyl)benzoylthioureas (Va, Vb, Vi, Vj)Aspergillus niger15.6 µg/mL researchgate.net
Punica granatum Ethyl Acetate FractionCandida spp.31.25 - 250 µg/mL nih.gov
Capsicum chinense Ethyl Acetate Extract (200 µL)Colletotrichum gloeosporioides98.3% inhibition scielo.br
Capsicum chinense Ethyl Acetate Extract (200 µL)Sclerotinia sclerotiorum96.2% inhibition scielo.br

Assessment of Anticancer (Cytotoxic) Activities in Cell Lines

The cytotoxic potential of derivatives based on the this compound scaffold has been evaluated against various cancer cell lines, with notable activity observed in colorectal carcinoma and glioblastoma.

Several studies have highlighted the efficacy of phenoxyacetate derivatives against human colorectal carcinoma (HCT116) cells. An aglaforbesin derivative demonstrated potent cytotoxicity against HCT116 cells with a half-maximal inhibitory concentration (IC₅₀) of 1.13 ± 0.07 µg/mL. nih.govwaocp.org This compound showed high selectivity, being less toxic to normal human kidney cells (HK-2). nih.govwaocp.org

A synthesized coumarin (B35378) derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F), was found to inhibit the proliferation of colorectal cancer (CRC) cells and promote apoptosis. nih.govresearchgate.net In vivo studies further confirmed that C2F inhibited tumor growth in a xenograft model. nih.govresearchgate.net Another investigation using an ethyl acetate extract of Halymenia durvillei (HDEA) on HT-29 colorectal cancer cells revealed a dose-dependent cytotoxic effect, with an IC₅₀ of 171.34 ± 4.25 μg/mL, while showing no effect on normal OUMS-36 cells. researchgate.net Similarly, an ethyl acetate extract of Selaginella doederleinii Hieron (SDEA) inhibited cell proliferation and induced apoptosis in both HT29 and HCT116 colorectal cancer cells. nih.gov

Compound/ExtractCell LineIC₅₀Reference
Aglaforbesin derivativeHCT1161.13 ± 0.07 µg/mL nih.govwaocp.org
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate (C2F)CRC cellsNot specified nih.govresearchgate.net
Halymenia durvillei Ethyl Acetate Extract (HDEA)HT-29171.34 ± 4.25 μg/mL researchgate.net
Selaginella doederleinii Ethyl Acetate Extract (SDEA)HT29 & HCT116Not specified nih.gov

Derivatives of related heterocyclic systems have shown promise in targeting glioblastoma, an aggressive form of brain cancer. A study on novel derivatives of tetrahydrobenzo(g)imidazo[α-1,2]quinoline found that the 5c derivative exhibited the strongest cytotoxic effect on U-87MG glioblastoma cells in a time- and dose-dependent manner. nih.gov This derivative had an IC₅₀ of 11.91 µM after 24 hours of incubation and showed minimal effects on normal skin cells. nih.gov The mechanism of action was linked to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). nih.gov

Research has also shown that glioblastomas and brain metastases can oxidize acetate in the citric acid cycle, a process correlated with the expression of the enzyme ACSS2. nih.gov This metabolic characteristic suggests a potential therapeutic target, although direct studies on this compound derivatives in this context are yet to be fully explored. nih.gov

CompoundCell LineIC₅₀Reference
Tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivative 5cU-87MG11.91 µM nih.gov

Investigation of Anti-inflammatory Activities

The anti-inflammatory potential of phenoxy acetic acid derivatives has been a significant area of research. These compounds are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Newly synthesized phenoxy acetic acid derivatives have been evaluated as selective COX-2 inhibitors. nih.gov Compounds 5d–f, 7b, and 10c–f from one such study showed significant COX-2 inhibition with IC₅₀ values in the range of 0.06–0.09 μM, indicating potent anti-inflammatory potential. nih.gov In vivo studies revealed that compounds 5f and 7b significantly reduced paw thickness and weight in an animal model of inflammation without causing stomach ulcers. nih.gov

The ethyl acetate fraction of Ranunculus macrophyllus Desf. demonstrated excellent membrane-stabilizing ability and inhibited xylene-induced ear inflammation in mice by 46 ± 1%. nih.gov This fraction was rich in phenolic compounds and triterpenoids. nih.gov Similarly, the ethyl acetate fraction of Piper crocatum leaves showed the highest inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 cells, indicating a potent anti-inflammatory effect. phcogj.com

Derivative/ExtractActivityIC₅₀ / InhibitionReference
Phenoxy acetic acid derivatives (5d–f, 7b, 10c–f)COX-2 Inhibition0.06–0.09 μM nih.gov
Ranunculus macrophyllus Ethyl Acetate FractionXylene-induced ear inflammation46 ± 1% inhibition nih.gov
Piper crocatum Ethyl Acetate FractionNitric Oxide Production InhibitionSignificant (p<0.05) phcogj.com

Exploration of Other Pharmacological Properties (e.g., alpha-glucosidase inhibitory activity)

The inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is an important therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption and reducing postprandial hyperglycemia. nih.gov While direct studies on the alpha-glucosidase inhibitory activity of this compound derivatives are not extensively documented, research on structurally related phenoxyacetate and other aromatic compounds provides valuable insights into their potential in this area.

Various synthetic derivatives incorporating a phenoxyacetate or a similar bioisosteric linkage have been evaluated for their ability to inhibit α-glucosidase. For instance, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were synthesized and showed promising in vitro inhibitory activity against α-glucosidase. nih.gov A number of these compounds exhibited significantly higher potency than the standard drug, acarbose. nih.gov

In a study focused on flavonoid derivatives, which share some structural motifs with substituted phenoxy compounds, all synthesized molecules demonstrated excellent inhibitory effects on α-glucosidase, with IC50 values indicating greater potency than acarbose. frontiersin.org Another area of research has been on pyridazine (B1198779) derivatives, where novel compounds were synthesized and showed potential as α-glucosidase inhibitors. nih.gov Furthermore, the synthesis of 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] frontiersin.orgnih.govthiazin-2-yl]-N-arylacetamides yielded potent α-glucosidase inhibitors, with some derivatives showing IC50 values superior to that of acarbose. mdpi.com

The following table summarizes the α-glucosidase inhibitory activity of some of these reported derivatives, showcasing the potential of phenoxyacetate-like structures in this therapeutic area.

Compound ClassRepresentative Derivative ExampleIC50 (µM)Reference CompoundReference IC50 (µM)
Flavonoid DerivativesA synthesized flavonoid derivative (compound 4 in the study)15.71 ± 0.21Acarbose658.26 ± 11.48
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamidesA synthesized derivative (compound 11j in the study)45.26 ± 0.03Acarbose750.1 ± 0.23
Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamidesA synthesized derivative (compound 11i in the study)46.25 ± 0.89Acarbose750.1 ± 0.23
2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] frontiersin.orgnih.govthiazin-2-yl]-N-arylacetamidesA synthesized derivative (compound 12a in the study)18.25Acarbose58.8
2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] frontiersin.orgnih.govthiazin-2-yl]-N-arylacetamidesA synthesized derivative (compound 12d in the study)20.76Acarbose58.8
2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] frontiersin.orgnih.govthiazin-2-yl]-N-arylacetamidesA synthesized derivative (compound 12g in the study)24.24Acarbose58.8
Benzimidazole-thioquinoline derivativesA synthesized derivative (compound 6j with a 4-bromobenzyl group)28.0 ± 0.6Acarbose750.0

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the design of more potent and selective enzyme inhibitors. For derivatives based on phenoxyacetate and related scaffolds, several key structural features have been identified that influence their α-glucosidase inhibitory activity.

For the flavonoid derivatives, the nature of the substituent on the phenyl ring was found to be a significant determinant of inhibitory potency. frontiersin.org The presence of a bromine group was identified as being the most beneficial for anti-α-glucosidase activity. frontiersin.org This suggests that electron-withdrawing and sterically bulky groups at specific positions can enhance the interaction with the enzyme's active site.

In the series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides, the substitution pattern on the N-phenylacetamide moiety played a critical role in their inhibitory activity. nih.gov The position and electronic nature of the substituents on the phenyl ring were found to modulate the potency, with certain substitutions leading to highly potent inhibitors. nih.gov

For the 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] frontiersin.orgnih.govthiazin-2-yl]-N-arylacetamides, the presence of a 4-bromobenzoyl group generally led to more potent inhibition compared to the benzoyl group. mdpi.com Furthermore, the nature and position of substituents on the N-arylacetamide ring significantly impacted the activity. mdpi.com

In the case of benzimidazole-thioquinoline derivatives, the substitution on the benzyl (B1604629) group attached to the sulfur atom was explored. nih.gov A derivative with a 4-bromobenzyl group (6j) was found to be the most potent inhibitor in the series, being approximately 30 times more active than acarbose. nih.gov This highlights the importance of a halogen substituent at the para position of the benzyl ring for enhanced activity. Conversely, an ortho-bromine substitution resulted in lower potency. nih.gov The introduction of an electron-donating methyl group also reduced the activity compared to the unsubstituted analog. nih.gov

These SAR studies collectively suggest that for phenoxyacetate-like scaffolds, the introduction of specific substituents, particularly halogens like bromine, on the aromatic rings can significantly enhance α-glucosidase inhibitory activity. The spatial arrangement and electronic properties of these substituents are key to optimizing the interaction with the enzyme's active site.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been applied to Ethyl 2-(3-formylphenoxy)acetate to understand its fundamental chemical properties.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability.

Studies on analogous acetate-containing compounds have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the phenoxy ring and the carbonyl oxygen of the ester group. Conversely, the LUMO is typically centered on the electron-deficient sites, which in the case of this compound, would likely involve the formyl group's carbonyl carbon and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For similar aromatic aldehydes and esters, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to determine these energy levels.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative, based on typical values for similar compounds, as specific data for this compound is not publicly available.

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.1

| Energy Gap (ΔE) | 4.4 |

DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data.

For instance, the predicted ¹H-NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the acetate (B1210297) group (a singlet), the aromatic protons, and the aldehydic proton. Similarly, the ¹³C-NMR spectrum would provide signals for each unique carbon atom.

The theoretical IR spectrum, calculated via frequency analysis in DFT, would predict characteristic vibrational modes. Key peaks would include the C=O stretching vibrations for the ester and aldehyde groups (typically in the 1680-1750 cm⁻¹ range) and C-O stretching vibrations for the ether and ester linkages. Comparing these predicted spectra with experimental results helps validate the molecular structure.

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery and identifying potential biological targets.

While specific docking studies targeting this compound with Cyclin-Dependent Kinase-8 (CDK8) are not documented in available literature, the methodology is well-established. CDK8 is a component of the Mediator complex and a regulator of transcription, making it a target in cancer therapy. Docking simulations would involve placing the this compound molecule into the ATP-binding pocket of CDK8 to predict its binding affinity and interaction patterns. The formyl and ester groups of the ligand would be expected to form key hydrogen bonds with amino acid residues in the kinase's active site.

Docking simulations predict the most stable binding poses of a ligand within a protein's active site. For this compound, key interactions would likely involve:

Hydrogen Bonds: The carbonyl oxygen of the formyl group and the ester group are potential hydrogen bond acceptors, interacting with donor residues like lysine (B10760008) or serine in the protein's binding site.

Pi-Pi Stacking: The phenyl ring could engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ethyl group and the aromatic ring can form hydrophobic interactions with nonpolar residues.

These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent derivatives.

Table 2: Potential Interacting Residues in a Kinase Binding Pocket This table represents a hypothetical outcome of a docking simulation.

Interaction Type Ligand Group Potential Protein Residue
Hydrogen Bond Formyl Oxygen Lysine (backbone NH)
Hydrogen Bond Ester Carbonyl Oxygen Serine (sidechain OH)
π-π Stacking Phenyl Ring Phenylalanine

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity.

A pharmacophore model for a series of active compounds containing the formylphenoxy acetate scaffold could be developed. This model would typically include features like hydrogen bond acceptors (from the carbonyl oxygens), a hydrophobic aromatic ring, and potentially an excluded volume to define the shape of the binding site.

Once a pharmacophore model is validated, it can be used as a 3D query to screen large compound libraries in a process called virtual screening. This allows for the rapid identification of other structurally diverse molecules that fit the pharmacophore and are therefore likely to possess similar biological activity. This approach is more computationally efficient than docking entire libraries and serves as an effective first-pass filter to find novel hit compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction through Computational Methods

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of the drug discovery and development process. In the early stages, in silico computational methods are invaluable for predicting these properties, offering a rapid and cost-effective way to assess the potential of a chemical entity to become a viable drug candidate. While specific, in-depth computational ADMET studies on this compound are not extensively available in publicly accessible research, we can infer its likely profile based on computational data for the compound and through analysis of structurally related phenoxyacetate (B1228835) derivatives.

Detailed Research Findings

Computational tools and servers utilize the two-dimensional structure of a molecule to calculate a range of physicochemical and pharmacokinetic properties. These predictions are based on established algorithms and models trained on large datasets of experimentally determined values.

For this compound, fundamental molecular properties that influence its ADMET profile have been calculated and are presented below. These descriptors are crucial in predicting the compound's behavior in a biological system.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSignificance in ADMET
Molecular Weight 208.21 g/mol Influences diffusion and absorption; values under 500 g/mol are generally preferred for good oral bioavailability.
LogP (octanol/water partition coefficient) 1.441A measure of lipophilicity, which affects absorption and distribution. Values between 1 and 3 are often optimal for oral drugs.
Topological Polar Surface Area (TPSA) 52.6 ŲPredicts cell permeability. TPSA values below 140 Ų are associated with good oral bioavailability.
Hydrogen Bond Donors 0The number of donor groups influences solubility and membrane permeability.
Hydrogen Bond Acceptors 4The number of acceptor groups affects solubility and binding to biological targets.
Rotatable Bonds 5A measure of molecular flexibility, which can impact binding affinity and bioavailability. Fewer than 10 is generally favorable.

Data sourced from computational chemistry data for structurally similar compounds.

Based on these fundamental properties, we can make some initial predictions regarding the ADMET profile of this compound. The molecular weight and TPSA are within the ranges typically associated with good oral bioavailability. The LogP value suggests a moderate level of lipophilicity, which is also favorable for absorption.

Absorption, Distribution, Metabolism, and Excretion Predictions

Further computational analysis, based on studies of related phenoxyacetate and phenoxyacetamide derivatives, allows for a more detailed prediction of the ADMET properties. nih.gov

Table 2: Predicted ADMET Properties for this compound and Related Compounds

ADMET ParameterPredicted Outcome for this compound (Inferred)Relevance
Human Intestinal Absorption HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability HighSuggests good potential for passive diffusion across the intestinal epithelial cell barrier.
Blood-Brain Barrier (BBB) Penetration Moderate to LowThe polarity of the ester and aldehyde groups may limit penetration into the central nervous system.
CYP450 Inhibition Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4)Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition can lead to drug-drug interactions. Studies on phenoxyacetamide derivatives indicate that this class of compounds can interact with these enzymes. nih.gov
Metabolism Likely to undergo hydrolysis of the ester group and oxidation of the aldehyde.The ester and aldehyde functionalities are common sites for metabolic transformations in the body.
Excretion Primarily as metabolites via renal and/or biliary routes.The more polar metabolites are more readily excreted from the body.

Toxicity Predictions

In silico toxicity models are used to flag potential liabilities early in the drug discovery process. These models predict a range of toxicological endpoints.

Table 3: Predicted Toxicological Profile for this compound (Inferred)

Toxicity EndpointPredicted RiskDetails and Significance
Mutagenicity (Ames Test) LowThe structure does not contain typical structural alerts for mutagenicity. However, in vitro testing would be required for confirmation.
Hepatotoxicity Low to ModerateSome phenoxyacetate derivatives have been associated with liver effects, so this would be an area for further investigation.
Carcinogenicity LowBased on the absence of common carcinogenic substructures.
Skin Sensitization LowThe compound is not predicted to be a strong skin sensitizer.

It is important to emphasize that these are predictive data based on computational models. While these tools are highly valuable for prioritizing compounds and identifying potential issues, experimental validation is essential to confirm the ADMET profile of this compound. Studies on similar phenoxyacetic acid derivatives have shown that this class of compounds can be developed to have improved safety profiles. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of Ethyl 2-(3-formylphenoxy)acetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

¹H NMR Data for this compound
Chemical Shift (δ) in ppm Multiplicity
1.29t
4.27q
4.69s
7.20-7.55m
9.90s
¹³C NMR Data for this compound
Chemical Shift (δ) in ppm
14.1
61.5
65.2
114.0
122.8
124.5
130.2
138.1
158.5
168.5
192.1

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. docbrown.info

Key IR absorption bands for esters include a strong C=O stretching vibration between 1750 and 1735 cm⁻¹ and C-O stretching vibrations in the range of 1300 to 1000 cm⁻¹. docbrown.info The aldehyde group is characterized by a C=O stretch typically around 1740-1720 cm⁻¹ and C-H stretching of the aldehyde proton around 2850-2750 cm⁻¹. The aromatic ring gives rise to C-H stretching absorptions above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

IR Absorption Data for this compound
Wavenumber (cm⁻¹) Functional Group
~2982C-H stretch (aliphatic)
~1750-1735C=O stretch (ester)
~1700C=O stretch (aldehyde)
~1600, ~1580, ~1480C=C stretch (aromatic)
~1200C-O stretch (ester)
~1150C-O-C stretch (ether)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular formula for this compound is C₁₁H₁₂O₄, corresponding to a molecular weight of approximately 208.21 g/mol . chemspider.comchemsynthesis.comchemscene.com

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The presence of the aldehyde and phenoxy groups also leads to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic system and carbonyl groups. The conjugated system, involving the benzene (B151609) ring and the formyl group, will influence the position and intensity of these absorption maxima (λmax). keyorganics.netbldpharm.com

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. keyorganics.netnih.gov For this compound, HPLC is a primary method for determining its purity. A sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries it through. The components separate based on their differential interactions with the stationary and mobile phases.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of analyzing reaction mixtures or purity of compounds like this compound, GC-MS can provide crucial information.

The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. scholarsresearchlibrary.com The column's inner surface is coated with a stationary phase. The separation of components in the mixture is achieved based on their differential partitioning between the mobile gas phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly.

As each separated component elutes from the column, it enters the mass spectrometer. Here, the molecules are ionized, typically by electron impact, causing them to fragment into characteristic patterns of ions. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records the intensity of each ion. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. nih.gov By comparing the obtained mass spectrum with spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), the identity of the compound can be confirmed. scholarsresearchlibrary.com

For instance, in the analysis of ethyl acetate (B1210297) extracts of various natural products, GC-MS has been instrumental in identifying numerous constituents. scholarsresearchlibrary.comresearchgate.net The methodology typically involves using a capillary column (e.g., ZB 5-MS) and a temperature program where the oven temperature is gradually increased to facilitate the separation of compounds with different boiling points. scholarsresearchlibrary.com The mass spectrometer settings, such as the ionization energy (commonly 70 eV), are optimized to generate reproducible fragmentation patterns. jmaterenvironsci.com The relative amount of each component in a mixture can be estimated by comparing the area of its peak in the gas chromatogram to the total area of all peaks. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For compounds that are not sufficiently volatile for GC-MS analysis, or for the analysis of complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer for detection.

In LC-MS/MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The mobile phase carries the sample through a column packed with a stationary phase. Similar to GC, the separation is based on the differential interactions of the analytes with the stationary and mobile phases. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of separation. nih.gov

A critical aspect of analyzing certain compounds like carboxylic acids by reversed-phase LC-MS is the need for derivatization. nih.gov This chemical modification is performed to reduce the polarity of the analytes, thereby improving their retention on the reversed-phase column, and to enhance their ionization efficiency in the mass spectrometer. nih.gov Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline, often used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

After separation by LC, the eluent is directed to the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the analytes in the liquid stream. The tandem mass spectrometry (MS/MS) capability allows for further structural elucidation. In this setup, a specific ion of interest (a precursor ion) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. This process provides a higher degree of specificity and structural information.

The application of LC-MS/MS is crucial for the quantitative analysis of compounds in complex samples like animal-derived matrices. nih.gov The choice of derivatization agent and chromatographic conditions are optimized to achieve the best sensitivity and accuracy. nih.gov

Crystallographic Analysis for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded. researchgate.net This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

For example, a study on a co-crystal of Ethyl 2-(2-formylphenoxy)ethanoate and its corresponding carboxylic acid revealed detailed structural information. iucr.orgresearchgate.net The crystal structure was solved and refined using established crystallographic software. researchgate.net The analysis provided precise atomic coordinates and allowed for the determination of all geometric parameters of the molecule.

In a separate study, the structure of Ethyl-2-(4-aminophenoxy)acetate was confirmed by single-crystal X-ray diffraction. mdpi.com The compound was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com The detailed crystallographic data obtained from this analysis is presented in the table below.

Crystallographic Data for Ethyl-2-(4-aminophenoxy)acetate

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.2104(6)
b (Å) 10.3625(9)
c (Å) 11.9562(9)
α (°) 101.787(7)
β (°) 91.849(6)
γ (°) 102.755(7)
Volume (ų) 968.02(14)
Z 2

Data sourced from a study on the synthesis and characterization of Ethyl-2-(4-aminophenoxy)acetate. mdpi.com

This level of structural detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. mdpi.com Such insights are crucial for fields like materials science and drug design.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Pathways

The conventional synthesis of Ethyl 2-(3-formylphenoxy)acetate typically involves the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde (B18108) with an ethyl haloacetate in the presence of a base. While effective, this method presents opportunities for improvement in terms of efficiency, atom economy, and environmental impact.

Future research should focus on developing catalytic systems that can facilitate this synthesis under milder conditions and with higher yields. For instance, exploring phase-transfer catalysts could enhance reaction rates and simplify product isolation. A significant challenge lies in minimizing side reactions, such as C-alkylation or polymerization of the aldehyde.

Furthermore, the development of novel synthetic routes that avoid the use of halogenated reagents is a key area for green chemistry. One potential avenue is the direct palladium-catalyzed coupling of 3-hydroxybenzaldehyde with a suitable two-carbon synthon, a strategy that has shown promise for related C-C and C-O bond formations. inventivapharma.com The optimization of such pathways requires overcoming challenges related to catalyst stability, substrate scope, and cost-effectiveness.

Table 1: Comparison of Potential Synthetic Strategies

StrategyPotential AdvantagesKey Challenges
Optimized Williamson Ether Synthesis Well-established, readily available starting materials.Use of halogenated reagents, potential for side reactions, moderate yields.
Phase-Transfer Catalysis Milder reaction conditions, potentially higher yields, simpler workup.Catalyst cost and recyclability, optimization of solvent systems.
Palladium-Catalyzed Coupling High atom economy, avoids stoichiometric use of base and halides.Catalyst development, ligand design, cost, sensitivity to functional groups.
Flow Chemistry Synthesis Precise control of reaction parameters, improved safety and scalability.Initial setup cost, potential for clogging, requires specialized equipment.

Exploration of Diverse Biological Activities for this compound Derivatives

The phenoxyacetic acid scaffold is a well-known pharmacophore present in various drugs and biologically active compounds, including herbicides and anti-inflammatory agents. nih.govnih.gov The aldehyde group in this compound serves as a crucial chemical handle for the synthesis of a wide array of derivatives, opening the door to the exploration of new biological activities.

A primary future direction is the synthesis of imine, oxime, and hydrazone derivatives. These reactions are typically high-yielding and allow for the introduction of diverse structural motifs. For example, reacting the aldehyde with various hydrazides can generate derivatives analogous to potent COX-2 inhibitors or anticancer agents. nih.govmdpi.com Research has shown that phenoxyacetamide derivatives can act as potent inducers of apoptosis in cancer cell lines. mdpi.com

The challenge will be to create and screen a large library of these derivatives to identify compounds with high potency and selectivity. This will require integrated high-throughput screening and structure-activity relationship (SAR) studies. A significant opportunity exists in screening these new compounds against a broad spectrum of biological targets, including enzymes, receptors, and microbial pathogens, to uncover novel therapeutic applications.

Table 2: Potential Biological Activities of Derivatives

Derivative ClassSynthetic PrecursorsPotential Biological ActivityRationale / Related Findings
Schiff Bases (Imines) Primary aminesAntibacterial, Antifungal, AnticancerBroad bioactivity of imine compounds.
Hydrazones Hydrazines, HydrazidesAnti-inflammatory, Anticancer, AnticonvulsantKnown pharmacophore in many active molecules. nih.gov
Oximes HydroxylamineAntioxidant, Enzyme inhibitionReactivity and coordinating ability of the oxime group.
Thiazolidinones Cysteamine, Thioglycolic acidAntimicrobial, Anti-inflammatoryProven activity of the thiazolidinone ring system.
Chalcones AcetophenonesAnticancer, Antimalarial, AntioxidantAldehyde group enables Claisen-Schmidt condensation.

Integration into Advanced Material Science Applications

The bifunctional nature of this compound makes it an attractive monomer for polymer chemistry and a building block for functional materials. The aldehyde group can participate in condensation polymerization reactions, for instance with phenols to form phenoplast-like resins, or with amines to create polyimines.

Future research could explore the synthesis of novel polyesters and polyamides by first modifying the aldehyde group and then utilizing the ester functionality for polymerization. These polymers could possess unique thermal, mechanical, or optical properties. A significant challenge is to control the polymerization process to achieve high molecular weight polymers with desired characteristics.

Another promising avenue is the use of this compound to functionalize surfaces or nanoparticles. The aldehyde can be used to covalently attach the molecule to amine-modified substrates, creating a surface with tailored properties. This could be applied in the development of new chromatographic stationary phases, sensors, or drug delivery systems. The exploration of its potential as an organic monomer for creating Covalent Organic Frameworks (COFs) or other porous materials is also a compelling research direction. bldpharm.com

Computational Design of Enhanced Bioactive Analogues

Computational chemistry offers powerful tools to guide and accelerate the discovery of new bioactive molecules. For this compound, computational methods can be pivotal in designing the next generation of analogues with enhanced biological activity and improved pharmacokinetic profiles.

Future research should begin with the computational characterization of the molecule itself, followed by the in silico design of derivative libraries. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to predict the bioactivity of virtual compounds before their synthesis. nih.govnih.govmdpi.com For instance, by identifying a target enzyme, derivatives can be designed to optimize binding within the active site.

The primary challenges include the accuracy of the computational models and the need for experimental validation. Developing robust QSAR models requires a sufficiently large and diverse dataset of synthesized compounds and their measured biological activities. Furthermore, predicting absorption, distribution, metabolism, and excretion (ADME) properties through computational means is an ongoing challenge that is crucial for designing drug-like molecules.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(3-formylphenoxy)acetate, and what critical parameters influence reaction efficiency?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting 3-formylphenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF or acetone enhance nucleophilicity .
  • Stoichiometry : A 1:1.2 molar ratio of phenol to ethyl chloroacetate minimizes unreacted starting material.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Critical safety measures include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard) .
  • Storage : Keep in airtight containers at <28°C in dry, well-ventilated areas .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms ester and formyl functional groups (e.g., formyl proton at δ 9.8–10.2 ppm) .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (formyl C=O) validate structure .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
  • Mass spectrometry : ESI-MS (m/z 222.2 [M+H]⁺) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR bands) when analyzing derivatives of this compound?

Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological solutions include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
  • Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
  • Control experiments : Synthesize derivatives (e.g., oxime or hydrazone) to stabilize reactive formyl groups .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

  • Protection/deprotection : Temporarily protect the formyl group (e.g., as an acetal) during esterification to prevent aldol condensation .
  • Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics in biphasic systems .
  • In situ monitoring : Employ TLC or inline FT-IR to terminate reactions at optimal conversion (~85–90%) .
  • Byproduct mitigation : Add molecular sieves to absorb water in esterification steps .

Q. How does the electronic environment of the formyl group in this compound influence its reactivity in nucleophilic addition reactions?

The electron-withdrawing formyl group activates the adjacent phenoxy ring for electrophilic substitution. Key observations:

  • Resonance effects : The formyl group withdraws electron density via conjugation, directing nucleophiles (e.g., amines) to the para position .
  • Steric hindrance : Bulky substituents on the phenyl ring reduce reaction rates (e.g., 2,6-disubstituted derivatives show <50% conversion) .
  • Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks .

Q. What computational methods are suitable for modeling the conformational stability of this compound in different solvent systems?

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and predict intramolecular hydrogen bonding between formyl and ester groups .
  • MD simulations : Analyze solvation effects in water vs. ethanol to assess dipole-dipole interactions .
  • COSMO-RS : Predict solubility parameters and partition coefficients for solvent screening .
  • TD-DFT : Correlate experimental UV-vis spectra (e.g., λmax ~270 nm) with electronic transitions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.